molecular formula C24H22N4O5 B2645285 Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-47-2

Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2645285
CAS No.: 339020-47-2
M. Wt: 446.463
InChI Key: HRXXMAGRUVRYJE-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-2-32-23(30)22-18-12-11-17(14-20(18)28-13-7-6-10-19(22)28)33-15-21(29)26-27-24(31)25-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,29)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXMAGRUVRYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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